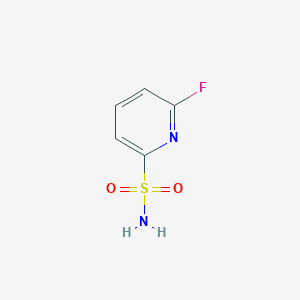

6-Fluoropyridine-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoropyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYFSNSPYJRQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)S(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124433-70-1 | |

| Record name | 6-fluoropyridine-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Fluoropyridine 2 Sulfonamide and Its Analogues

General Approaches to Sulfonamide Synthesis

The synthesis of sulfonamides is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods range from classical reactions to modern catalytic systems, offering flexibility in substrate scope and reaction conditions.

The most prevalent and straightforward method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.org This reaction, often conducted in the presence of a base to neutralize the hydrochloric acid byproduct, is broadly applicable and generally high-yielding. rsc.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

The reaction of sulfonyl chlorides with primary amines produces N-substituted sulfonamides. byjus.com The resulting sulfonamide still possesses an acidic proton on the nitrogen atom, a characteristic that can be exploited in further chemical transformations. byjus.com A variety of bases can be employed to facilitate this reaction, including pyridine (B92270) and sodium hydroxide. cbijournal.com

Below is a table summarizing representative reactions of various sulfonyl chlorides with primary amines, showcasing the versatility of this method.

| Sulfonyl Chloride | Primary Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | Pyridine | Not specified | 100 | cbijournal.com |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | Not specified | 100 | cbijournal.com |

| p-Toluenesulfonyl chloride | p-Toluidine | Pyridine | Not specified | Quantitative | cbijournal.com |

| Benzenesulfonyl chloride | 1-Octylamine | NaOH | Water | 98 | cdnsciencepub.com |

Secondary amines react with sulfonyl chlorides to yield N,N-disubstituted sulfonamides. byjus.com Unlike the products from primary amines, these sulfonamides lack an acidic proton on the nitrogen atom. byjus.com The reaction conditions are similar to those used for primary amines, typically involving a base and an appropriate solvent.

The following table provides examples of the synthesis of N,N-disubstituted sulfonamides from sulfonyl chlorides and secondary amines.

| Sulfonyl Chloride | Secondary Amine | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzenesulfonyl chloride | Dibutylamine | NaOH | Water | 94 | cdnsciencepub.com |

| Benzenesulfonyl chloride | Hexamethylenimine | NaOH | Water | 97 | cdnsciencepub.com |

| Various aryl sulfonyl chlorides | Various secondary amines | Not specified | Solvent-free (Microwave) | Good to excellent | rsc.org |

Solid-phase synthesis offers a powerful platform for the preparation of libraries of sulfonamides, a technique particularly valuable in drug discovery. In this methodology, an amine or sulfonyl chloride is attached to a solid support, such as a resin, and the desired sulfonamide is constructed in a stepwise fashion. wikipedia.org The use of a solid support simplifies the purification process, as excess reagents and byproducts can be easily washed away. wikipedia.org This method has been successfully employed in the synthesis of sulfonamide-containing peptides and other complex molecules.

Recent advances in organic synthesis have led to the development of C-H activation strategies for the formation of C-S bonds, providing novel routes to sulfonamides and their precursors. nih.gov In some approaches, a sulfonamide moiety can act as a directing group to facilitate the functionalization of a C-H bond at a specific position within a molecule. nih.gov This strategy allows for the late-stage modification of complex molecules, offering a high degree of synthetic efficiency. An example of a related transformation is the direct C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides, which proceeds via a formal picolyl C-H activation. acs.org

Transition-metal catalysis has emerged as a powerful tool for the synthesis of sulfonamides, often enabling reactions that are not feasible through traditional methods. While some modern methods focus on transition-metal-free approaches, such as the use of magnesium amides for the amination of pyridine-2-sulfonyl chloride, researchgate.net transition metals play a crucial role in various sulfonamidation reactions. These catalytic systems can facilitate the coupling of a wide range of substrates under mild conditions. For instance, the synthesis of N-sulfonyl amidines can be achieved through the reaction of sulfonyl azides with amines, a transformation that can be catalyzed by transition metals. nih.gov

Grignard Reagent Approaches

The use of Grignard reagents offers a direct route to forming the aryl-sulfur bond necessary for the synthesis of heteroaromatic sulfonamides. This approach typically involves the reaction of a heteroaryl Grignard reagent with a suitable sulfur dioxide (SO₂) source or equivalent electrophilic sulfur reagent.

However, the direct application of this method to the 2-position of pyridine can be challenging. For instance, the reaction of 2-pyridylmagnesium chloride with 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC), a sulfuryl chloride surrogate, has been reported to provide a very low yield of the desired sulfonate ester intermediate (11%). mit.edu This suggests that steric hindrance or competing reaction pathways may limit the effectiveness of this specific transformation.

A more successful, though specialized, Grignard-based method involves the use of a novel sulfinylamine reagent, N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This reagent has been shown to react effectively with a variety of heteroaryl Grignard and organolithium reagents to afford primary sulfonamides in good to excellent yields. This one-step process is notable for its applicability to medicinally relevant nitrogen heterocycles, including the successful synthesis of 2- and 3-pyridyl sulfonamides. nih.gov This approach provides a viable pathway for synthesizing compounds like 6-Fluoropyridine-2-sulfonamide, assuming the corresponding Grignard reagent (6-fluoro-2-pyridylmagnesium halide) can be prepared and is sufficiently reactive.

Table 1: Synthesis of Pyridyl Sulfonamides Using an Organometallic Approach

| Entry | Heteroaryl Precursor | Organometallic Reagent | Sulfur Reagent | Product | Yield (%) | Reference |

| 1 | 2-Bromopyridine | 2-Pyridylmagnesium chloride | TCPC | 2,4,6-Trichlorophenyl pyridine-2-sulfonate | 11 | mit.edu |

| 2 | 2-Bromopyridine | 2-Pyridyl Grignard | t-BuONSO | Pyridine-2-sulfonamide | 71 | nih.gov |

| 3 | 3-Bromopyridine | 3-Pyridyl Grignard | t-BuONSO | Pyridine-3-sulfonamide | 78 | nih.gov |

Specific Synthetic Routes to Fluoropyridine Sulfonamides

A common and effective strategy for synthesizing this compound begins with a pre-functionalized 6-fluoropyridine ring. The most crucial intermediate in this pathway is 6-Fluoropyridine-2-sulfonyl chloride . bldpharm.comchemsrc.com The availability of this compound as a chemical starting material indicates a well-established route for its preparation, which then serves as the direct precursor to the target sulfonamide.

The synthesis of the sulfonyl chloride intermediate typically starts from a corresponding sulfur-functionalized fluoropyridine, such as 6-fluoropyridine-2-thiol or its disulfide analogue. These precursors can undergo oxidative chlorination to yield the highly reactive sulfonyl chloride. This multi-step approach, starting from a fluorinated pyridine, allows for precise control over the regiochemistry, ensuring the sulfonamide group is installed exclusively at the 2-position of the pyridine ring.

The introduction of the sulfonamide group (-SO₂NH₂) onto the 6-fluoropyridine scaffold is most classically achieved in a two-step sequence:

Formation of the Sulfonyl Chloride : The first step involves creating the electrophilic 6-fluoropyridine-2-sulfonyl chloride intermediate. A general method for preparing heteroaryl sulfonyl chlorides is the oxidative chlorination of a corresponding sulfinate salt. For example, sodium 2-pyridinesulfinate can be treated with N-chlorosuccinimide (NCS) in a solvent like dichloromethane (B109758) to generate pyridine-2-sulfonyl chloride in situ. chemicalbook.com This methodology is adaptable to the fluorinated analogue, starting from sodium 6-fluoropyridine-2-sulfinate.

Sulfamoylation : The second step is the reaction of the highly reactive 6-fluoropyridine-2-sulfonyl chloride with ammonia (B1221849) or a protected ammonia equivalent. nih.gov This nucleophilic substitution reaction at the sulfur atom displaces the chloride and forms the sulfonamide N-S bond. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. chemicalbook.com

This sequence provides a reliable and high-yielding route to the final this compound product.

Optimizing the reaction conditions is critical for maximizing the yield and ensuring the high purity of fluoropyridine sulfonamides. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, and reaction time.

For the conversion of the sulfonyl chloride to the sulfonamide, the choice of base is important. Non-nucleophilic bases like pyridine or triethylamine are commonly used to scavenge the HCl generated during the reaction without competing with the ammonia as a nucleophile. chemicalbook.com The reaction is often performed in inert aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate (B1210297) to prevent hydrolysis of the reactive sulfonyl chloride.

Temperature control is also crucial. While the reaction often proceeds readily at ambient temperature, cooling may be necessary to control exothermicity and minimize the formation of impurities. chemicalbook.com Upon completion, purification is typically achieved through standard laboratory techniques. This may involve an aqueous workup to remove salts, followed by extraction and purification of the final product by recrystallization or silica (B1680970) gel column chromatography.

The primary sulfonamide group of this compound is a versatile functional handle that allows for further chemical modification. Derivatization can be used to explore structure-activity relationships in medicinal chemistry or to create analogues with altered physicochemical properties.

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be substituted through various reactions, most notably N-alkylation and N-arylation.

N-Alkylation : The introduction of alkyl groups at the sulfonamide nitrogen can be accomplished by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. dnu.dp.uanih.gov Common bases for this transformation include potassium carbonate or cesium carbonate. Alternatively, alcohols can be used as alkylating agents under specific catalytic conditions, such as using a water-soluble iridium complex, which proceeds via a hydrogen autotransfer process. rsc.org

N-Arylation : The formation of an N-aryl bond typically requires transition metal catalysis. The Chan-Evans-Lam (CEL) reaction, which uses a copper catalyst, is a prominent method for coupling sulfonamides with arylboronic acids under aerobic conditions. rsc.org Palladium-catalyzed cross-coupling reactions also provide an effective route for the N-arylation of sulfonamides with aryl bromides and chlorides. researchgate.net These methods allow for the synthesis of a diverse library of N-aryl-6-fluoropyridine-2-sulfonamide derivatives.

Table 2: General Derivatization Reactions at the Sulfonamide Nitrogen

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | Typically heat in polar aprotic solvent (e.g., DMF) | N-Alkyl Sulfonamide | dnu.dp.ua |

| N-Alkylation | Alcohol, Base (e.g., Cs₂CO₃) | Iridium complex, Microwave irradiation | N-Alkyl Sulfonamide | rsc.org |

| N-Arylation | Arylboronic Acid, Base | Copper(I) or Copper(II) salt, Aerobic conditions | N-Aryl Sulfonamide | rsc.org |

| N-Arylation | Aryl Bromide/Chloride, Base | Palladium catalyst with appropriate ligand | N-Aryl Sulfonamide | researchgate.net |

Derivatization Strategies for this compound

Substitutions on the Pyridine Ring (e.g., at C4, C5)

The functionalization of the pyridine ring at positions C4 and C5 is crucial for creating analogues of this compound, allowing for the fine-tuning of molecular properties. Direct C-H functionalization of pyridine derivatives is a significant challenge due to the electron-deficient nature of the ring. However, strategies have been developed to achieve meta-selective functionalization, which corresponds to the C4 and C5 positions relative to the C2-sulfonamide group.

One advanced approach involves an electrochemical methodology for the meta-sulfonylation of pyridines. nih.gov This technique utilizes a redox-neutral dearomatization-rearomatization strategy. The pyridine substrate first undergoes a dearomative cycloaddition. This is followed by a hydrogen-evolution electrooxidative C-H sulfonation of the intermediate, and the process concludes with an acid-promoted rearomatization to yield the meta-sulfonated pyridine. nih.gov This method is noted for its exclusive regiocontrol and compatibility with a wide range of functional groups. nih.gov

Another strategy involves the synthesis of polysubstituted pyridines from acyclic precursors. For instance, phenylsulfonylacetonitrile can be reacted with α,β-unsaturated nitriles in the presence of a catalyst to yield highly substituted 2-aminopyridine (B139424) derivatives. mdpi.com While not a direct substitution on a pre-formed ring, this approach allows for the construction of pyridine rings with desired substitution patterns, including at positions corresponding to C4 and C5.

The table below summarizes findings for pyridine functionalization techniques applicable to creating diverse analogues.

| Technique | Position | Reagents | Key Feature |

| Electrochemical C-H Sulfonylation | meta (C4/C5) | Nucleophilic sulfinates | Redox-neutral dearomatization-rearomatization strategy with high regioselectivity. nih.gov |

| Cyclization Reaction | Polysubstituted | Phenylsulfonylacetonitrile, α,β-unsaturated nitriles | Builds the pyridine ring with the desired substitution pattern from acyclic precursors. mdpi.com |

Advanced Synthetic Techniques

Modern synthetic chemistry has moved towards more efficient and specific methodologies. For sulfonamides and their analogues, techniques like mechanochemistry and stereospecific installations represent the forefront of innovation.

Mechanochemical Synthesis of Related Sulfonamides

Mechanochemical synthesis, which uses mechanical energy from milling or grinding to initiate chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. A three-component palladium-catalyzed aminosulfonylation reaction has been developed for the synthesis of aromatic sulfonamides under mechanochemical conditions. rsc.org

This solvent-free approach combines an aryl bromide or aromatic carboxylic acid, an amine, and potassium metabisulfite (B1197395) (K₂S₂O₅) as the sulfur dioxide source. The reaction is performed in a ball mill, and the mechanical energy facilitates the coupling of the three components to form the desired sulfonamide. rsc.org This method demonstrates a broad substrate scope, accommodating primary and secondary aliphatic and aromatic amines, and tolerates a wide variety of functional groups. rsc.org The reactions can also be successfully scaled up to gram quantities, highlighting the practical utility of this technique. rsc.org

The table below details the scope of a mechanochemical three-component aminosulfonylation. rsc.org

| Aryl Source | Amine | Catalyst System | Key Advantage |

| Aryl Bromides | Primary & Secondary Aliphatic/Aromatic | Pd-catalyst | Solvent-free, high efficiency, broad functional group tolerance. rsc.org |

| Aromatic Carboxylic Acids | Primary & Secondary Aliphatic/Aromatic | Pd-catalyst | Utilizes readily available starting materials under mechanical activation. rsc.org |

Stereospecific Sulfoximine (B86345) Installation in Analogous Structures

Sulfoximines are close structural analogues of sulfonamides that have gained significant attention in pharmaceutical development. A key challenge has been their stereospecific synthesis. Advanced methods now allow for the direct and stereospecific installation of the sulfoximine moiety onto heterocyclic cores, including pyridine. nih.govchemrxiv.org

A highly effective method is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This approach enables the modular and enantiospecific introduction of sulfonimidoyl groups onto electron-deficient heterocycles. For example, a chiral bifunctional sulfoximine can react with an activated fluoropyridine, such as 2-chloro-4-fluoropyridine, to yield the corresponding enantiomerically pure pyridyl sulfoximine in high yield. nih.gov

This stereospecific installation bypasses traditional methods that often produce racemic mixtures requiring separation by chiral HPLC. nih.gov The SNAr strategy has been successfully applied to a wide range of complex and diverse heterocycles, demonstrating its versatility and importance in medicinal chemistry for the rapid development of novel analogues. nih.govchemrxiv.org

The following table presents examples of heterocycles that are compatible with the stereospecific sulfoximine installation via SNAr. nih.gov

| Heterocyclic Core | Halogen Position | Nucleophile | Result |

| Pyridine | C2 | Chiral Sulfoximine | Enantiomerically pure pyridyl sulfoximine obtained in high yield. nih.gov |

| Pyrimidine (B1678525) | C2, C4 | Chiral Sulfoximine | Successful installation on a key pharmacophore. nih.gov |

| Pyrazine (B50134) | C6, C8 | Chiral Sulfoximine | Afforded dibromo-substituted product in high yield. nih.gov |

| Purine | N/A | Chiral Sulfoximine | Enables a route to novel sulfoximine nucleotide analogues. nih.gov |

Structure Activity Relationship Sar Studies of 6 Fluoropyridine 2 Sulfonamide Derivatives

Impact of the Fluorine Atom at C6 Position

Influence on Electronic Properties and Reactivity

The fluorine atom is the most electronegative element, and its placement on the pyridine (B92270) ring exerts a strong electron-withdrawing effect. This has several important consequences for the molecule's electronic properties and reactivity. The presence of fluorine decreases the basicity of the pyridine nitrogen. ugr.es This alteration in electron distribution can make the pyridine ring more susceptible to certain chemical reactions. rsc.org

The high electronegativity of fluorine can also accelerate nucleophilic aromatic substitution (SNAr) reactions at other positions on the ring, a principle often exploited in the synthesis of complex pyridine derivatives. nih.govacs.org For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. nih.gov This enhanced reactivity is attributed to the ability of fluorine to stabilize the intermediate Meisenheimer complex formed during the substitution process.

Furthermore, the introduction of fluorine can influence the molecule's metabolic stability. Fluorination can block sites susceptible to oxidative metabolism, a strategy commonly employed in drug design to improve a compound's pharmacokinetic profile.

Effects on Interaction with Biological Targets

Moreover, the electron-withdrawing nature of fluorine can alter the electrostatic potential of the entire molecule, influencing how it orients itself within a binding pocket. This can lead to more favorable interactions with specific amino acid residues. In some cases, the fluorine atom has been shown to increase the π-accepting ability of the heterocyclic ring, which can be crucial for certain types of biological interactions. nih.gov

The strategic placement of fluorine can also lead to enhanced selectivity for a particular biological target. By modifying the electronic and steric properties of the molecule, the C6-fluoro substituent can favor binding to one target over another, reducing off-target effects.

Role of the Sulfonamide Group

Contribution to Pharmacological Activity

The sulfonamide moiety is a key structural feature in numerous drugs with a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govekb.eg In many instances, this group is essential for the compound's mechanism of action. For example, in antibacterial sulfonamides, the sulfonamide group mimics p-aminobenzoic acid (PABA), allowing it to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is crucial for folic acid synthesis. wikipedia.orgnih.gov

The acidic nature of the sulfonamide proton can also be important for its biological activity. rjb.ro The ability of the sulfonyl group to stabilize the resulting anion through resonance influences the pKa of the N-H bond, which in turn affects the ionization state of the molecule at physiological pH and its ability to interact with biological targets.

The versatility of the sulfonamide group allows for the synthesis of a diverse library of derivatives by substituting the sulfonamide nitrogen. This has been a successful strategy in optimizing the pharmacological profile of many drug candidates.

Hydrogen Bonding Capabilities with Targets

Crystal structure analyses of various sulfonamide-containing compounds have revealed common hydrogen-bonding patterns. nih.gov The amino protons of the sulfonamide group frequently form hydrogen bonds with sulfonyl oxygens of adjacent molecules in the solid state. nih.gov In the context of a biological target, these hydrogen bonds can anchor the molecule in a specific orientation, facilitating other favorable interactions.

The ability of the sulfonamide moiety to engage in multiple hydrogen bonds makes it a valuable component in the design of potent and selective inhibitors. The specific geometry of these hydrogen bonds can be fine-tuned by altering the substituents on the pyridine ring and the sulfonamide nitrogen.

Substituent Effects on the Pyridine Ring

The introduction of different functional groups can influence the electronic properties of the pyridine ring, altering its reactivity and its interactions with biological targets. mdpi.com For example, electron-donating groups can increase the basicity of the pyridine nitrogen, while electron-withdrawing groups can decrease it. These electronic perturbations can affect the strength of hydrogen bonds and other non-covalent interactions within a binding site.

Steric factors also play a crucial role. Bulky substituents can be used to probe the size and shape of a binding pocket, potentially leading to improved selectivity. mdpi.com Conversely, smaller substituents may be required to access confined regions of a target protein. The strategic placement of substituents can also be used to block sites of metabolism, thereby improving the pharmacokinetic properties of the compound.

The following table provides a hypothetical illustration of how different substituents on the pyridine ring of a 6-Fluoropyridine-2-sulfonamide scaffold might influence a particular biological activity, such as enzyme inhibition (IC₅₀).

| Substituent at C4 | Hypothetical IC₅₀ (nM) | Rationale for Change in Activity |

| -H | 100 | Baseline activity of the unsubstituted core. |

| -CH₃ | 50 | The small, electron-donating methyl group may form favorable hydrophobic interactions in a specific pocket of the binding site, enhancing potency. |

| -Cl | 75 | The electron-withdrawing chloro group could alter the electronic distribution of the pyridine ring, leading to slightly reduced but still potent activity. It might also form halogen bonds. |

| -OCH₃ | 200 | The larger methoxy (B1213986) group might introduce steric hindrance, preventing optimal binding and reducing activity. |

| -NH₂ | 30 | The amino group can act as a hydrogen bond donor, forming an additional key interaction with the target enzyme and significantly increasing potency. |

This interactive table demonstrates the profound impact that even small changes to the substitution pattern on the pyridine ring can have on the biological activity of this compound derivatives.

Modulation of Activity and Selectivity

The biological activity of pyridine-containing sulfonamides can be finely tuned by altering substituents on the pyridine ring. The introduction of various functional groups modulates the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule, which in turn affects its interaction with biological targets. nih.govnih.gov

Research on related pyridine derivatives has shown that the number and position of substituents like methoxy (-OCH3), hydroxyl (-OH), and amino (-NH2) groups are directly related to antiproliferative activity. mdpi.com For instance, in some series, the insertion of -OH, -NH2, and -OCH3 groups at the para position has been found to increase IC50 values, indicating a decrease in potency. mdpi.com Conversely, studies on spectinamide derivatives with a 2-linked pyridine ring showed that the introduction of both electron-donating and electron-withdrawing groups resulted in good ribosomal inhibition (≤1 μg/mL). nih.gov

The nature of the linker between the pyridine ring and other parts of the molecule is also crucial. In the development of spectinamide analogues, replacing an existing linker with a sulfonamide, among others, was explored. nih.gov While isosteric changes to the linker were generally not well-tolerated concerning ribosomal inhibition, it highlights the linker's role in orienting the molecule within a target's binding site. nih.gov Furthermore, adding a second nitrogen atom to the pyridine ring, creating pyrimidine (B1678525), pyridazine (B1198779), or pyrazine (B50134) systems, can lead to interesting SAR outcomes. nih.govnih.gov For example, a 1,3-pyrimidine derivative showed very poor ribosomal activity, whereas pyridazine and pyrazine analogues were potent ribosomal inhibitors but had poor minimum inhibitory concentration (MIC) activity. nih.gov

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Antiproliferative Pyridine Derivatives | Insertion of -OH, -NH2, OMe groups at para position | Increased IC50 values (decreased potency) | mdpi.com |

| Spectinamide Analogues (Antitubercular) | Introduction of Electron Donating/Withdrawing groups on 2-linked pyridine ring | Good ribosomal inhibition (≤1 μg/mL) | nih.gov |

| Spectinamide Analogues (Antitubercular) | Conversion of 2-linked pyridine to 1,3 pyrimidine | Poor ribosomal activity (45.50 μg/ml) and no antitubercular activity | nih.gov |

| Spectinamide Analogues (Antitubercular) | Conversion of 2-linked pyridine to pyridazine or pyrazine | Potent ribosomal inhibitors (≤0.63 μg/ml) but poor MIC activity (12.5–25 μg/ml) | nih.gov |

| mGlu5 PAMs | Replacement of amide linker with sulfonamide | Diminished potency by at least an order of magnitude | nih.gov |

Lipophilicity and Bioavailability Considerations

Lipophilicity is a key physicochemical parameter that significantly affects the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. mdpi.com For sulfonamide derivatives, the nature of the substituent 'R' group on the sulfonamide moiety has a major impact on pharmacokinetic properties. firsthope.co.in Generally, more lipophilic 'R' groups tend to increase the half-life and protein binding of the drug. firsthope.co.in

The balance between lipophilicity and polarity is crucial for oral bioavailability. medcraveonline.com Computational ADME predictions for some sulfonamide derivatives of anacardic acid showed that most compounds had a good predicted oral bioavailability score (ABS = 0.55), while a more lipophilic derivative had a lower score (ABS = 0.17), indicating it would be poorly absorbed. medcraveonline.com Lipophilic drugs can readily pass into tissues but may also be reabsorbed in the kidney, leading to poorer excretion. youtube.com To counteract this, such substances are often metabolized in the liver to more hydrophilic forms before elimination. youtube.com

Chromatographic methods are often used to determine lipophilicity parameters, which can be considered surrogates for the octanol-water partition coefficient (logP). mdpi.com For sulfonamide derivatives, these experimentally determined lipophilicity indices often refer to the distribution coefficient (logD) at physiological pH, which better reflects the lipophilicity of ionizable substances. mdpi.comnih.gov

| Compound Series | Parameter | Finding | Reference |

|---|---|---|---|

| General Sulfonamides | Lipophilic 'R' group | Increases half-life and protein binding | firsthope.co.in |

| Anacardic Acid Sulfonamide Derivatives | ABS Score (Predicted Bioavailability) | Most derivatives showed good bioavailability (ABS=0.55), one highly lipophilic derivative showed poor bioavailability (ABS=0.17) | medcraveonline.com |

| General Drug Properties | Lipophilicity | Lipophilic drugs are readily distributed into tissue but may have poor excretion due to reabsorption | youtube.com |

| Anticancer Sulfonamide Derivatives | logD (Distribution Coefficient) | Considered a better reflection of lipophilicity for ionizable substances under physiological conditions | mdpi.comnih.gov |

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. For aryl sulfonamides, conformational effects play a significant role in their biological activity. researchgate.net The conformational preferences of these compounds are determined by two key dihedral angles in aryl sulfonamides. researchgate.net

Studies have shown that the sulfonamide conformation can markedly influence target affinity. researchgate.net A survey of sulfonamides bound to carbonic anhydrases in the Protein Data Bank (PDB) revealed that the sulfonamide group is often connected to a phenyl ring, and specific dihedral angles are preferred upon binding. researchgate.net For example, research on N-phenylbenzamides and related heterocyclic compounds found that compounds that can more easily adopt a non-planar conformation exhibit higher bioactivity. researchgate.net This suggests that a degree of conformational flexibility is beneficial, allowing the molecule to adopt the optimal geometry for binding. The energy penalty required to adopt the "active" conformation for binding is a critical factor; a smaller energy penalty generally correlates with higher affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net This method is instrumental in drug discovery for predicting the activity of new derivatives and for understanding the key structural features that govern their potency. nih.govtiu.edu.iq

For sulfonamide derivatives, various QSAR models have been developed to predict their activity against different targets. nih.govnih.gov These models are built using calculated molecular descriptors, which can be electronic, steric, topological, or quantum-mechanical in nature. nih.govbiolscigroup.us A study on sulfur-containing thiourea (B124793) and sulfonamide derivatives identified chemical properties such as mass, polarizability, electronegativity, van der Waals volume, and the octanol-water partition coefficient as key predictors for anticancer activity. nih.gov

Multiple linear regression (MLR) is a common algorithm used to build QSAR models. nih.govtiu.edu.iq The statistical robustness of these models is crucial and is validated using various metrics like the coefficient of determination (R²), leave-one-out cross-validation (Q²), and external test sets. tiu.edu.iq For example, a QSAR study on sulfonamides as urokinase-type plasminogen activator inhibitors yielded a highly predictive model with an R² value of approximately 0.92. tiu.edu.iq Such models provide valuable insights that guide the rational design of more potent compounds. nih.gov

| Target/Activity | Key Molecular Descriptors | Modeling Approach | Reference |

|---|---|---|---|

| Anticancer Activity | Mass, polarizability, electronegativity, van der Waals volume, octanol-water partition coefficient | Multiple Linear Regression (MLR) | nih.gov |

| Urokinase-type Plasminogen Activator Inhibition | Atomic charges, presence of specific atoms at defined distances/bond separations | Genetic Algorithm–Multiple Linear Regression (GA–MLR) | tiu.edu.iq |

| HIV-1 Integrase Inhibition | Partition coefficient, connectivity index, shape index | WIN CAChe 6.1 and STATISTICA | researchgate.net |

| Carbonic Anhydrase CA-II Inhibition | Geometrical, topological, quantum-mechanical, and electronic descriptors | Codessa Pro software | nih.gov |

Biological Evaluation and Pharmacological Profiles

Enzyme Inhibition Studies

The biological activity of sulfonamide-containing compounds is primarily attributed to their ability to interfere with specific enzymatic pathways in both microorganisms and humans.

Sulfonamides are a foundational class of antimicrobial agents that target the folate biosynthesis pathway, which is essential for the survival of many bacteria. patsnap.com They exert their effect by inhibiting Dihydropteroate (B1496061) Synthase (DHPS), an enzyme not present in mammals, which accounts for their selective toxicity. patsnap.comwikipedia.org

The primary mechanism by which sulfonamides, including pyridine-based derivatives, inhibit DHPS is through competitive inhibition. patsnap.comnih.gov These compounds are structural analogues of the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govmdpi.com Due to this structural mimicry, the sulfonamide molecule competes with PABA for binding to the active site of the DHPS enzyme. patsnap.comfrontiersin.org When the sulfonamide inhibitor binds to the active site, it prevents PABA from binding, thereby blocking the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP). nih.gov This reaction is a critical step in the synthesis of 7,8-dihydropteroate, a precursor to folic acid. nih.gov The subsequent depletion of the folic acid pool halts the synthesis of nucleotides (DNA and RNA), leading to a bacteriostatic effect where bacterial growth and replication are arrested. patsnap.comwikipedia.org In some cases, sulfonamides can also act as alternative substrates, leading to the formation of non-functional pterin-sulfa adducts that serve as dead-end products. frontiersin.orgnih.gov

The efficacy of sulfonamides as DHPS inhibitors is directly related to how closely they resemble PABA. The sulfonamide moiety (—SO₂NH₂) is chemically and sterically similar to the carboxylic acid group (—COOH) of PABA. This allows it to form similar interactions within the enzyme's active site. However, subtle differences in the structure of various sulfonamides can lead to significant variations in their inhibitory potential against DHPS from different microbial species. researchgate.net Some sulfonamides may exhibit a higher affinity (lower Km) for the DHPS enzyme than PABA itself, making them highly effective alternative substrates and potent inhibitors. nih.gov The table below presents kinetic parameters for PABA and several representative sulfonamide compounds, illustrating their comparative interaction with DHPS.

| Compound | Inhibition Type | Typical Km (μM) | Typical Ki (μM) |

|---|---|---|---|

| p-Aminobenzoic acid (PABA) | Substrate | 5.0 - 15.0 | N/A |

| Sulfamethoxazole | Competitive Inhibitor | - | 2.0 - 10.0 |

| Sulfadiazine (B1682646) | Competitive Inhibitor | - | 1.0 - 8.0 |

| Sulfanilamide | Competitive Inhibitor | - | 10.0 - 50.0 |

Note: The data presented are typical values from the literature for well-studied sulfonamides and are for illustrative purposes. Specific values for 6-Fluoropyridine-2-sulfonamide are not available.

The sulfonamide group is the quintessential zinc-binding group for the development of carbonic anhydrase inhibitors (CAIs). mdpi.com These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation and other physiological processes. nih.gov

Humans have 15 different CA isozymes, and their inhibition profile by various sulfonamides can differ significantly. nih.gov A major focus of research has been the development of inhibitors that are selective for specific isoforms, particularly the transmembrane, tumor-associated isozymes CA IX and CA XII. nih.gov CA IX is overexpressed in many hypoxic tumors and contributes to the acidification of the tumor microenvironment, which is linked to cancer progression. acs.orgplos.org

Selective inhibition of CA IX over the ubiquitous, cytosolic isozymes (CA I and II) is a key goal to minimize side effects. plos.org The specificity of inhibitors like this compound is influenced by its pyridine (B92270) ring and fluoro-substituent. The pyridine ring, being electron-withdrawing, can alter the acidity and binding properties of the sulfonamide group. nih.gov Furthermore, substitutions on the aromatic ring can form additional interactions with amino acid residues that vary between CA isozymes, thereby conferring selectivity. nih.govresearchgate.net For example, studies on pyridine-3-sulfonamides have shown that modifications can lead to selective interactions within the CA active site. nih.gov The table below shows the inhibition constants (Kᵢ) of representative sulfonamides against four key human CA isozymes.

| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

|---|---|---|---|---|

| Acetazolamide | 250 | 12 | 25 | 5.7 |

| Dorzolamide | 60000 | 0.9 | 49 | 52 |

| Brinzolamide | 3900 | 3.1 | 44 | 5.1 |

| SLC-0111 | 10700 | 1280 | 45 | 89.4 |

Note: The data are from published studies on clinically used and investigational CA inhibitors. nih.govmdpi.comresearchgate.net Specific inhibitory data for this compound are not available.

The kinetic characterization of enzyme inhibitors is crucial for understanding their mechanism of action. Stopped-flow spectrophotometry is a common method used to determine the kinetic parameters of CA inhibition. mdpi.com The data obtained from these experiments are often visualized using a Lineweaver-Burk plot, which is a double reciprocal plot of reaction velocity (1/V) versus substrate concentration (1/[S]). researchgate.net

This plot linearizes the Michaelis-Menten kinetics, allowing for a clearer determination of key parameters. youtube.com For a competitive inhibitor, the lines on the plot for different inhibitor concentrations will intersect at the same point on the y-axis (1/Vₘₐₓ), indicating that the maximum velocity is unchanged, but will have different x-intercepts (-1/Kₘ), indicating an apparent increase in Kₘ. In contrast, for non-competitive inhibition, which is often observed with sulfonamide CAIs, the lines intersect on the x-axis, indicating that Kₘ is unchanged while Vₘₐₓ is reduced. Mixed inhibition shows lines intersecting in the second quadrant. From these plots, the inhibition constant (Kᵢ), a measure of the inhibitor's potency, can be calculated by analyzing how the slope or intercepts change with inhibitor concentration. mdpi.comresearchgate.net

Other Enzyme Targets

Recent studies have investigated the inhibitory effects of sulfonamide derivatives, including those related to this compound, on several other key enzymes.

Acetylcholinesterase: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. nih.govnih.gov Research has shown that certain flavonoid compounds and novel pyrazinamide (B1679903) condensed 1,2,3,4-tetrahydropyrimidines can act as acetylcholinesterase inhibitors. nih.govmdpi.com

Alpha-Amylase and Alpha-Glucosidase: These enzymes are involved in the digestion of carbohydrates. nih.govnih.govyoutube.commdpi.com Inhibiting them can help manage blood sugar levels, making them a target for anti-diabetic therapies. nih.govnih.govmdpi.comdergipark.org.tr Studies on 6-sulfonamide-2H-chromene derivatives and other sulfonamide hydrazones have demonstrated their potential as inhibitors of both α-amylase and α-glucosidase. nih.govdergipark.org.tr Some fluorinated benzenesulfonic ester derivatives have also shown potent inhibitory activity against α-amylase. nih.gov

HIV Protease: This enzyme is essential for the replication of the human immunodeficiency virus (HIV). nih.govresearchgate.netnih.gov Sulfonamide-based compounds have been developed as HIV protease inhibitors, with some, like amprenavir (B1666020), being used clinically. nih.govresearchgate.net The sulfonamide moiety is crucial for the potency of these drugs. nih.gov

Amine Oxidase (AOC) Inhibition

Amine oxidases, particularly AOC2 and AOC3 (also known as vascular adhesion protein-1 or VAP-1), are enzymes involved in various physiological and pathological processes, including inflammation. nih.govnih.govresearchgate.netdrugbank.com

Derivatives of 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine have been identified as potent and selective irreversible inhibitors of the copper-dependent amine oxidase, lysyl oxidase-like 2 (LOXL2). nih.gov Furthermore, 4-(2-Methyloxazol-4-yl)benzenesulfonamide has been shown to be a selective inhibitor of human monoamine oxidase (MAO) B. mdpi.com Inhibition of AOC3 is being explored as a potential therapeutic target for conditions like diabetic retinopathy. nih.govnih.govresearchgate.net

Receptor Binding Assays

The interaction of this compound derivatives with various receptors has been a key area of investigation.

The adenosine (B11128) A2B receptor (A2BAR) is implicated in a range of pathological conditions, including immune disorders and cancer. nih.govmdpi.com Research has focused on developing selective antagonists for this receptor. A novel adenosine A2B receptor ligand containing a 2-fluoropyridine (B1216828) moiety demonstrated high binding affinity for the human A2B receptor (Ki = 2.51 nM) and high selectivity over other adenosine receptor subtypes. nih.gov Covalent ligands for the A2BAR are also being developed to irreversibly block the receptor. nih.gov

The interaction between glucokinase (GK) and its regulatory protein (GKRP) is a key target for modulating glucose metabolism. nih.govnih.gov Small molecule disruptors of this interaction have been developed to increase the amount of active GK. nih.govnih.gov A novel bis-pyridinyl piperazine (B1678402) sulfonamide was identified as a potent disruptor of the GK-GKRP interaction, with an IC50 of 0.005 μM in biochemical assays and an EC50 of 0.205 μM in cellular assays. nih.gov

Antimicrobial Activity

Sulfonamides were among the first successful synthetic antimicrobial drugs and continue to be used for treating bacterial, fungal, and protozoal infections. nih.govceon.rs Their mechanism of action typically involves the inhibition of folic acid synthesis in microorganisms. ceon.rs

The antimicrobial spectrum of sulfonamides is broad, encompassing both Gram-positive and certain Gram-negative bacteria. nih.govceon.rs More recently, the antifungal activity of sulfonamides has been demonstrated against various Candida species. nih.govukhsa.gov.ukmdpi.com Novel arylsulfonamides have shown fungistatic and even fungicidal effects against strains of Candida glabrata. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition Data for Sulfonamide Derivatives

| Enzyme Target | Compound Class | Key Findings |

| Acetylcholinesterase | Flavonoids, Tetrahydropyrimidines | Dose-dependent inhibition observed. nih.govmdpi.com |

| Alpha-Amylase | 6-Sulfonamide Chromenes | IC50 values as low as 1.08 ± 0.02 μM. nih.gov |

| Alpha-Glucosidase | Sulfonamide Hydrazones | Some derivatives showed potent inhibition. dergipark.org.tr |

| HIV Protease | Sulfonamides | Clinically used inhibitors like amprenavir contain a sulfonamide moiety. nih.govresearchgate.net |

| Amine Oxidase (LOXL2) | Phenoxypyridine Derivatives | Potent and selective irreversible inhibition. nih.gov |

| Amine Oxidase (MAO-B) | 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Selective inhibition with an IC50 of 3.47 μM. mdpi.com |

Table 2: Receptor Binding and Interaction Data

| Receptor/Protein Target | Compound Class | Key Findings |

| Adenosine A2B Receptor | Pyridopyrimidine-2,4-dione core with 2-fluoropyridine | High binding affinity (Ki = 2.51 nM) and selectivity. nih.gov |

| GK-GKRP Interaction | Bis-pyridinyl Piperazine Sulfonamide | Potent disruption with IC50 of 0.005 μM. nih.gov |

Table 3: Antimicrobial Activity of Sulfonamide Derivatives

| Organism Type | Target Species | Key Findings |

| Bacteria | Gram-positive and Gram-negative | Broad-spectrum activity. nih.govceon.rs |

| Fungi | Candida spp. | Fungistatic and fungicidal effects observed. nih.govukhsa.gov.uk |

Spectrum of Activity (Gram-Positive and Gram-Negative Bacteria)

Sulfonamides are a well-established class of antimicrobial drugs with a broad spectrum of action, effective against both Gram-positive and certain Gram-negative bacteria. nih.gov Their primary mechanism involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. This disruption of the folate pathway hinders bacterial growth and reproduction. acs.org

Generally, sulfonamides are effective against intestinal bacteria such as Escherichia coli, Klebsiella pneumonia, and Salmonella species. nih.gov Studies on various pyridine-based sulfonamides have demonstrated notable antibacterial properties. For instance, certain novel pyridine-based N-sulfonamides have shown significant inhibition zones against Klebsiella pneumonia and Staphylococcus aureus. acs.org Another study on N-pyridin-3-yl-benzenesulfonamide confirmed its antimicrobial activity against Staphylococcus aureus (Gram-positive) as well as Salmonella typhi and Escherichia coli (Gram-negative). researchgate.net However, many sulfonamides show limited to no activity against species like Pseudomonas aeruginosa. nih.gov

| Compound Class | Gram-Positive Activity | Gram-Negative Activity | Reference |

|---|---|---|---|

| General Sulfonamides | Effective against species like Staphylococcus aureus. | Effective against E. coli, Klebsiella, Salmonella. Ineffective against P. aeruginosa. | nih.gov |

| Pyridine-based N-sulfonamides | Activity against Staphylococcus aureus. | Activity against Klebsiella pneumonia. | acs.org |

| N-pyridin-3-yl-benzenesulfonamide | Activity against Staphylococcus aureus. | Activity against Salmonella typhi and Escherichia coli. | researchgate.net |

Antiplasmodial Activity

The sulfonamide moiety is a key component in several antimalarial drugs, where it disrupts folate biosynthesis in the Plasmodium parasite. plos.org Consequently, novel sulfonamide derivatives are frequently explored for their potential as new antiplasmodial agents. Research into carboxamides bearing a sulfonamide functionality has shown that these hybrid molecules can exhibit a significant lethal effect on Plasmodium falciparum, the deadliest species of the malaria parasite. plos.org

Studies on pyrimidine-tethered spirochromane-based sulfonamides revealed strong antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Similarly, other research has identified sulfonamide pyrolidine carboxamide derivatives that kill the parasite at low micromolar concentrations (IC50 = 2.40–8.30 μM). plos.org While direct studies on this compound are lacking, the consistent antiplasmodial activity within the broader sulfonamide class suggests it could be a candidate for such investigations. plos.orgnih.gov

Antiviral Activity (e.g., HCV NS4B, HIV)

The pyridine nucleus is a common scaffold in compounds with antiviral properties. nih.govmdpi.com Pyridine derivatives have been investigated for activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov

A notable study focused on a series of 6-(indol-2-yl)pyridine-3-sulfonamides, which are structurally related to this compound. These compounds were identified as potent inhibitors of HCV replication, specifically targeting the viral nonstructural protein 4B (NS4B). nih.gov One compound in this series demonstrated an EC50 value of 4 nM, highlighting the potential of the pyridine-sulfonamide scaffold in developing highly effective antiviral agents. nih.gov Other research has explored imidazopyridine derivatives for their activity against HIV-1 and HIV-2. rsc.org The mechanism of action for such compounds can vary widely, from inhibiting viral entry and replication to targeting specific viral enzymes like reverse transcriptase. nih.govmdpi.com

Antifungal Activity

The antifungal potential of sulfonamides has also been an area of active research. Various pyridine and arylsulfonamide compounds have been screened for their efficacy against pathogenic fungi, particularly Candida species. nih.govmdpi.com The mechanism of action is often linked to the inhibition of fungal growth by interfering with essential metabolic pathways. nih.gov

For example, studies on arylsulfonamide-type compounds have demonstrated fungistatic or fungicidal effects against Candida albicans, Candida parapsilosis, and the often drug-resistant Candida glabrata. nih.gov The minimum inhibitory concentration (MIC) values for some of these compounds were found to be in the range of 0.125 to 1 mg/mL against various strains. nih.gov The fungicidal potential of certain sulfonamide-based compounds against C. glabrata suggests an alternative means to prevent fungal growth, which is significant given the increasing resistance of this species to conventional antifungal agents. nih.gov

| Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|

| C. albicans ATCC 10531 | 0.250 | nih.gov |

| C. parapsilosis ATCC 22019 | 0.125 | nih.gov |

| C. glabrata DSM 70614 | >1 | nih.gov |

| C. albicans (Clinical Isolate 1) | 0.500 | nih.gov |

Cellular Efficacy Studies

Beyond antimicrobial and antiviral applications, sulfonamide derivatives have been extensively evaluated for their effects on mammalian cells, particularly in the context of cancer research.

Inhibition of Cell Growth (e.g., MCF-7 cell line)

The MCF-7 human breast cancer cell line is a common model for evaluating the cytotoxic and anti-proliferative effects of new chemical entities. Numerous studies have shown that compounds containing a sulfonamide or pyridine-sulfonamide structure can inhibit the growth of these cells. nih.govnih.govchemmethod.com

For instance, novel sulfonamide-pyridine hybrids have been designed to target breast cancer, with some derivatives showing high cytotoxic activity against MCF-7 cells. nih.gov In one study, a para-chloro derivative reported a potent IC50 value of 253 ± 12 nM against carbonic anhydrase IX, an enzyme associated with the tumor microenvironment. nih.govtandfonline.com Other research on azo-based sulfonamides identified a compound with an IC50 value of 0.21 µM against the MCF-7 cell line, indicating superior efficacy compared to other reported sulfonamides. chemmethod.com These findings underscore the potential of the sulfonamide scaffold in the development of anticancer agents.

Effects on Cell Signaling Pathways

The cellular activity of sulfonamides is often mediated by their influence on critical cell signaling pathways. In cancer cells, these effects can include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of pathways related to cell migration and invasion. nih.govnih.govacs.org

One study on a sulfonamide-pyridine hybrid found that it induced cell cycle arrest and autophagy in breast cancer cells. nih.govtandfonline.com Another potent sulfonamide analogue was shown to induce G0/G1 cell cycle arrest in renal cancer cells by activating the JNK signaling pathway. acs.org This same compound also inhibited cancer cell migration and invasion by modulating the p38 MAPK signaling pathway. acs.org Furthermore, certain pyridine-sulfonamide hybrids have been found to induce apoptosis in tumor cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the expression of pro-apoptotic proteins like BAX and p53. nih.gov These diverse effects on cellular signaling highlight the multifaceted mechanisms through which sulfonamide-based compounds can exert their therapeutic effects.

Influence on Macrophage Transformation

Currently, there is a notable lack of publicly available scientific literature and research data detailing the specific influence of this compound on macrophage transformation. Extensive searches of scientific databases and scholarly articles did not yield any studies that directly investigated the effects of this compound on macrophage polarization, phenotype switching (e.g., from M1 to M2 phenotype or vice versa), or other related aspects of macrophage biology.

While research exists on the broader classes of sulfonamide and pyridine-containing compounds and their various interactions with the immune system, including macrophages, this information is not specific to this compound. For instance, some studies have explored the anti-inflammatory properties of novel pyridine derivatives, noting their ability to inhibit the production of inflammatory mediators such as nitric oxide and various cytokines in macrophage cell lines. Similarly, certain sulfonamide derivatives have been investigated for their potential to modulate macrophage activation. However, these findings cannot be directly extrapolated to predict the specific effects of this compound.

Without dedicated studies on this compound, any discussion on its role in macrophage transformation would be speculative. Therefore, a detailed analysis, including research findings and data tables as requested, cannot be provided at this time due to the absence of relevant primary research. Further investigation and new research are required to elucidate the potential immunomodulatory effects of this compound on macrophage behavior.

Mechanism of Action Moa Elucidation

Molecular Target Identification

While the precise molecular target of 6-Fluoropyridine-2-sulfonamide is a subject of ongoing investigation, several robust methodologies are employed in chemical biology and drug discovery to pinpoint the protein or proteins it modulates. researchgate.net These approaches can be broadly categorized into direct biochemical methods, genetic interaction studies, and proteomic profiling techniques. nih.gov

Direct biochemical methods provide a straightforward approach to identifying proteins that physically bind to a small molecule. nih.gov Affinity chromatography, coupled with mass spectrometry (MS), is a cornerstone of this strategy. researchgate.netnih.gov In this method, the small molecule is immobilized on a solid support, which is then used to "pull down" its binding partners from a cell lysate. nih.govdrughunter.com

Table 1: Key Steps in Affinity Chromatography-Based Target Identification

| Step | Description | Purpose |

|---|---|---|

| Probe Synthesis | The compound of interest (this compound) is chemically modified to be attached to a solid support, such as beads. | To create a "bait" to capture target proteins. |

| Incubation | The immobilized probe is incubated with a complex protein mixture, like a cell lysate. | To allow the compound to bind to its specific protein target(s). drughunter.com |

| Washing | The support is washed to remove proteins that did not bind or bound non-specifically. | To isolate the specific binding partners from the thousands of other proteins in the lysate. drughunter.com |

| Elution | The specifically bound proteins are released from the support. | To collect the target proteins for analysis. |

| Identification | The eluted proteins are identified using techniques like mass spectrometry. researchgate.net | To determine the identity of the molecular target(s). |

Quantitative proteomics can enhance this method by using stable isotope labeling to differentiate specific binders from non-specific contaminants, for instance, by comparing proteins pulled down in the presence and absence of a competing soluble compound. researchgate.net

Genetic interaction analysis offers an indirect but powerful route to uncovering a compound's MOA. nih.gov This strategy analyzes how the simultaneous disruption of two genes affects a cell's fitness or phenotype to map functional relationships. nih.govbiorxiv.org When applied to a small molecule, genetic screens can identify genes that, when mutated, either enhance (synergistic interaction) or suppress (buffering interaction) the compound's effect. plos.org Such genetic interactions can reveal the pathway, if not the direct target, the compound perturbs. nih.gov

For a sulfonamide-containing compound like this compound, genetic studies might investigate genes involved in sulfonamide metabolism and detoxification. For example, polymorphisms in genes like N-acetyltransferase 2 (NAT2), Cytochrome b5 Type A (CYB5A), and Cytochrome b5 Reductase 3 (CYB5R3) are known to be relevant in patient responses to sulfonamide antibiotics. nih.gov A screen could reveal whether mutations in these or other genes alter cellular sensitivity to this compound, providing clues to its mechanism. nih.gov

Proteomic profiling involves the large-scale analysis of proteins to understand how their abundance, modifications, or interactions change in response to a stimulus, such as treatment with a compound. wikipedia.org Unlike affinity-based methods that identify direct physical binders, proteomic profiling can reveal downstream effects and pathway modulation, offering a broader view of the compound's biological impact. nih.gov

Modern mass spectrometry-based proteomics can identify and quantify thousands of proteins from complex samples like cells or tissues. wikipedia.orgmdpi.com By comparing the proteome of treated versus untreated cells, researchers can identify proteins whose levels or post-translational modification states are significantly altered, suggesting their involvement in the compound's MOA. nih.gov

Table 2: Common Quantitative Proteomic Strategies for Target Discovery

| Technique | Principle |

|---|---|

| SILAC | (Stable Isotope Labeling with Amino acids in Cell culture) Cells are grown in media with "heavy" or "light" amino acids, allowing for direct comparison of protein abundance between two cell populations in a single MS analysis. mdpi.com |

| iTRAQ/TMT | (Isobaric Tags for Relative and Absolute Quantitation / Tandem Mass Tags) Peptides from different samples are labeled with chemical tags of the same mass, which fragment in the mass spectrometer to produce unique reporter ions for quantification. mdpi.com |

| Label-Free Quantification | Protein abundance is inferred from the signal intensity or spectral counts of its corresponding peptides in separate MS runs. mdpi.com |

These approaches can identify not just the primary target but also members of the target's complex and downstream signaling proteins. embopress.org

A more advanced strategy for target identification is ligand-directed covalent (LDC) labeling. chemrxiv.org This technique uses a probe that combines three elements: a ligand that specifically binds to the target protein, a reactive electrophilic group, and a reporter tag (like a fluorophore or a click-chemistry handle). csic.esresearchgate.net Upon binding, the reactive group forms a covalent bond with a nearby nucleophilic amino acid residue (e.g., lysine, cysteine) on the protein, permanently labeling it. csic.esbiorxiv.org

The N-acyl-N-alkyl sulfonamide (NASA) group is one such reactive electrophile that has been successfully used in LDC probes. chemrxiv.orgnih.gov Given that the core structure of the compound of interest is a sulfonamide, it is conceivable that this compound could be synthetically modified into an LDC probe. This would involve transforming the sulfonamide into a more reactive form, like a NASA or fluorosulfonyl group, and attaching a reporter moiety. researchgate.netnih.gov Such a probe would be a powerful tool for selectively labeling its target protein in a complex biological environment, even in living cells. chemrxiv.org

Molecular Interactions and Binding Modes

The chemical structure of this compound, featuring a fluorinated pyridine (B92270) ring and a sulfonamide group, dictates the types of non-covalent interactions it can form with a protein target. wikipedia.org These interactions, particularly hydrogen bonds, are critical for binding affinity and specificity.

Hydrogen bonds are crucial directional interactions that contribute significantly to the stability of a ligand-protein complex. wuxiapptec.com The sulfonamide group (R-SO₂-NH₂) and the fluorinated pyridine ring in this compound provide multiple sites for hydrogen bonding. rsc.org

Hydrogen Bond Donors: The amine (N-H) of the sulfonamide group can act as a hydrogen bond donor.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (S=O) and the nitrogen atom within the pyridine ring are potential hydrogen bond acceptors. rsc.org

Studies on related compounds provide insight into likely interactions. For instance, the crystal structure of a different inhibitor containing a fluoropyridine sulfonamide moiety showed it forming direct and water-mediated hydrogen bonds with the amino acid residues Arginine 189, Asparagine 221, and Serine 222 in the active site of the kinase MEK1. researchgate.net Furthermore, molecular docking studies of other fluorinated heterocyclic sulfonamides targeting dihydrofolate reductase (DHFR) also highlighted the importance of hydrogen bonding interactions for binding affinity. westmont.eduresearchgate.net The presence of an intramolecular hydrogen bond between the sulfonamide NH and the pyridine nitrogen can influence the strength of intermolecular hydrogen bonds formed with a protein target. rsc.org

Table 3: Potential Hydrogen Bonding Sites of this compound

| Functional Group | Atom | Role | Potential Partner on Protein |

|---|---|---|---|

| Sulfonamide | N-H | Donor | Carbonyl oxygen (backbone), Asp, Glu (side chain) |

| Sulfonamide | S=O | Acceptor | Amide N-H (backbone), Arg, Lys, His, Asn, Gln (side chain) |

Hydrophobic Interactions

Hydrophobic interactions are a primary driving force in the binding of ligands to biological targets, contributing significantly to the stability of the ligand-protein complex. plos.org For a molecule like this compound, both the fluorinated pyridine ring and the sulfonamide group can participate in these critical interactions.

The pyridine ring, being aromatic, can engage with hydrophobic pockets within an enzyme's binding site. ijpsjournal.com The fluorine atom introduces unique properties; while highly electronegative, fluorine is only weakly polarizable and can interact favorably with both hydrophobic and polar residues in a protein. cambridgemedchemconsulting.com Studies on benzenesulfonamides binding to human carbonic anhydrase II have shown that fluoroalkyl chains associate with a hydrophobic wall composed of amino acid residues like Phenylalanine, Valine, and Leucine. nih.gov This suggests the 6-fluoro-substituent on the pyridine ring can enhance binding affinity by interacting with similar nonpolar regions. These interactions often occur through the displacement of ordered water molecules from both the ligand and the protein surface, a process that is entropically favorable. nih.gov

Metal Cation Chelation (if applicable)

Many enzymes, known as metalloenzymes, require a metal ion cofactor, often a divalent cation like Zinc (Zn²⁺), for their catalytic activity. lifechemicals.com The inhibition of these enzymes can occur through the chelation of this essential metal ion, where a molecule forms a stable complex with the metal, disrupting the enzyme's function. lifechemicals.comnih.gov

Sulfonamide-based compounds are well-documented for their ability to interact with metal ions. nih.gov The sulfonamide group (-SO₂NH₂) itself is a classic zinc-binding group (ZBG) and is a cornerstone of inhibitors for zinc metalloenzymes like carbonic anhydrases (CAs). nih.govresearchgate.nettandfonline.com The deprotonated sulfonamide nitrogen can coordinate directly with the Zn²⁺ ion in the enzyme's active site. researchgate.net

In the case of this compound, several atoms could act as donors for metal chelation. These include the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen atom of the pyridine ring. ambeed.com This arrangement of donor atoms allows the molecule to form a ring-like structure with a metal ion, a defining characteristic of chelation. nih.gov The formation of such chelates with the catalytic zinc ion is a primary mechanism for the inhibition of metalloproteinases (MMPs) and carbonic anhydrases by sulfonamide-containing molecules. nih.govnih.gov

Modulation of Enzyme/Receptor Activity

The biological effect of a compound like this compound is realized through its ability to modulate the activity of specific enzymes or receptors. This modulation can occur through several distinct mechanisms, which are determined by where and how the compound binds to the target protein. These interactions can be broadly categorized as allosteric, where the compound binds to a site other than the active site, or as direct inhibition at the active site, which can be competitive or non-competitive.

Allosteric Binding Mechanisms

Allosteric regulation provides a sophisticated mechanism for controlling enzyme activity. An allosteric modulator binds to a site on the enzyme that is distinct from the primary active (orthosteric) site. acs.org This binding event induces a conformational change in the protein, which is transmitted to the active site, altering the enzyme's catalytic efficiency. plos.org Allosteric modulators can be positive (PAMs), increasing activity, or negative (NAMs), decreasing it. acs.org

Sulfonamide-containing structures have been identified as allosteric inhibitors for various enzymes. For instance, a benzofuran (B130515) sulfonamide was found to inhibit Protein Tyrosine Phosphatase 1B (PTP1B) by binding to an allosteric site and inducing a conformational change that inactivates the enzyme. plos.org Similarly, the first known allosteric inhibitor of dihydropteroate (B1496061) synthase (DHPS) was discovered to bind at the dimer interface, a site remote from the catalytic center. acs.org This binding appears to inhibit product release by altering the dynamic movements of the active-site loops. acs.org The presence of a pyridine ring in some sulfonamides has also been associated with allosteric modulation. rsc.orgmdpi.com These findings suggest that this compound has the structural potential to act as an allosteric modulator, offering a pathway to achieve high specificity for a target enzyme. acs.orgnih.gov

Influence on Metabolic Pathways

The inhibition of a single enzyme by a compound like this compound can have cascading effects, leading to the disruption of an entire metabolic pathway. The most well-characterized example for the sulfonamide class is their interference with folic acid synthesis, a pathway essential for the survival of many microorganisms. nih.govmdpi.com

Folic Acid Synthesis Pathway Disruption

Many bacteria cannot absorb folic acid from their environment and must synthesize it de novo. patsnap.commhmedical.com This pathway is therefore an excellent target for antimicrobial agents because mammalian cells acquire folate through their diet, making the pathway non-essential for them. nih.govpatsnap.com

The central mechanism involves the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of dihydropteroate pyrophosphate (DHPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate. mdpi.comnih.gov This product is a direct precursor to dihydrofolic acid and subsequently tetrahydrofolic acid, an essential cofactor required for the synthesis of nucleotides (purines and thymidine) and certain amino acids. la.govmsdvetmanual.com

Sulfonamides, including by extension this compound, act as competitive antagonists of PABA. nih.govmhmedical.com Due to their structural similarity to PABA, they bind to the DHPS active site, preventing the formation of 7,8-dihydropteroate. ijpsjournal.compatsnap.commdpi.com This blockade halts the entire folic acid synthesis pathway, depriving the bacterial cell of the necessary components for DNA synthesis and replication. nih.gov The ultimate effect is bacteriostatic, meaning it inhibits bacterial growth and multiplication rather than directly killing the cells. la.govmsdvetmanual.com

The key steps in the folic acid pathway and the point of sulfonamide intervention are summarized below.

| Step | Enzyme | Substrates | Product | Role of Sulfonamides |

| 1 | Dihydropteroate Synthase (DHPS) | * p-aminobenzoic acid (PABA) * Dihydropteroate pyrophosphate (DHPP) | 7,8-Dihydropteroate | Competitive Inhibition : Sulfonamides mimic PABA and block this enzyme, preventing product formation. |

| 2 | Dihydrofolate Synthetase | * 7,8-Dihydropteroate * Glutamate | Dihydrofolic Acid (DHF) | Pathway is blocked before this step. |

| 3 | Dihydrofolate Reductase (DHFR) | * Dihydrofolic Acid (DHF) | Tetrahydrofolic Acid (THF) | Pathway is blocked before this step. |

Cellular and Immunological Responses

Beyond their established role in microbiology, pyridinyl sulfonamide derivatives have been investigated for their effects on cellular and immunological processes, particularly those involved in inflammation and immune suppression.

Leukocyte Transmigration Modulation

Leukocyte transmigration is a critical process in the inflammatory response, where white blood cells move from the bloodstream across the blood vessel wall to a site of inflammation. nih.gov Research into pyridinyl sulfonamide derivatives has highlighted their potential to modulate this process through the inhibition of Amine Oxidase, Copper-Containing 3 (AOC3), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). google.com

AOC3 is an enzyme expressed on the surface of endothelial cells. During inflammation, AOC3 activity increases, contributing to the activation of the endothelium. google.com A key interaction that facilitates leukocyte transmigration involves the binding of Siglec-10, a receptor found on certain leukocytes, to AOC3 on the endothelial surface. google.comgoogle.com This binding event is believed to trigger a cascade that promotes the movement of leukocytes through the endothelial barrier. google.com Pyridinyl sulfonamides have been shown to inhibit the enzymatic activity of AOC3. google.com By inhibiting AOC3, these compounds can interfere with the Siglec-10/AOC3 binding interaction, thereby modulating and potentially reducing leukocyte transmigration through the activated endothelium. google.comgoogle.com

Table 2: Molecules Involved in Leukocyte Transmigration Modulation

| Molecule | Location | Function | Effect of Pyridinyl Sulfonamide Inhibition |

| AOC3 (SSAO) | Endothelial Cells | Binds to Siglec-10, promoting leukocyte transmigration. google.com | Enzymatic activity is inhibited, disrupting the binding interaction. google.com |

| Siglec-10 | Leukocytes | Receptor that binds to AOC3 on activated endothelium. google.comgoogle.com | Binding to AOC3 is impeded, modulating transmigration. google.com |

Tumor Infiltrating Treg Cell Regulation

The tumor microenvironment (TME) is a complex ecosystem where cancer cells interact with various non-cancerous cells, including immune cells. mednexus.org A key population within this environment is the regulatory T cell (Treg), specifically tumor-infiltrating Tregs (TI-Tregs). mednexus.orgkoreascience.kr These cells are potent suppressors of the immune system and play a significant role in allowing tumors to evade immune destruction. koreascience.krbiocompare.com

TI-Tregs actively suppress the function of anti-tumor immune cells, such as effector T cells and natural killer (NK) cells. mednexus.orgmdpi.com They exert their immunosuppressive functions through multiple mechanisms, including the secretion of inhibitory cytokines like IL-10 and TGF-β, metabolic disruption, and the expression of inhibitory surface molecules like CTLA-4. mednexus.orgbiocompare.com Tumors can actively recruit Tregs into the TME by releasing specific chemokines, such as CCL17, CCL22, and CCL20, which bind to receptors like CCR4 and CCR8 on the surface of Tregs. biocompare.comfrontiersin.org An increased presence of TI-Tregs is often associated with poor prognosis in various cancers. koreascience.krfrontiersin.org

Given their critical role in tumor immune evasion, TI-Tregs are a significant target for cancer immunotherapy. mednexus.orgkoreascience.kr Strategies aim to deplete these cells, inhibit their function, or block their migration to the tumor site. The immunomodulatory properties of various chemical compounds are being explored for this purpose. While direct studies on this compound's effect on TI-Tregs are specific, the broader investigation into immunomodulatory molecules includes exploring how they might alter the balance of power within the tumor microenvironment, potentially by affecting the function or prevalence of suppressive cell types like Tregs. koreascience.kr

Table 3: Characteristics of Tumor-Infiltrating Regulatory T Cells (TI-Tregs)

| Feature | Description | Therapeutic Relevance |

| Key Markers | FOXP3, CD25, CTLA-4, CCR8. biocompare.commdpi.com | Serve as targets for identification and potential therapeutic intervention. mednexus.org |

| Suppressor Molecules | Secretion of IL-10, TGF-β; expression of CTLA-4. mednexus.orgbiocompare.com | Blocking these molecules can restore anti-tumor immune activity. mednexus.org |

| Recruitment Chemokines | Tumors secrete CCL17 and CCL22 to attract Tregs via their CCR4 receptor. frontiersin.org | Interrupting this chemokine axis could reduce Treg infiltration. frontiersin.org |

| Primary Function | Suppress effector T cells and other immune cells to create an immunosuppressive tumor microenvironment. koreascience.krbiocompare.com | Depleting or inactivating Tregs can enhance anti-tumor immunity. koreascience.kr |

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies